molecular formula C13H11FO B1594491 1-Benzyloxy-2-fluoro-benzene CAS No. 368-21-8

1-Benzyloxy-2-fluoro-benzene

Cat. No.: B1594491
CAS No.: 368-21-8
M. Wt: 202.22 g/mol
InChI Key: RPSQIFUSMWMQHE-UHFFFAOYSA-N
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Description

1-Benzyloxy-2-fluoro-benzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asTolloid-like protein 2 and Cathepsin S . These enzymes play crucial roles in various biological processes, including protein processing and cellular signaling.

Mode of Action

It’s worth noting that similar compounds, such as monobenzone, exert their effects by increasing the excretion of melanin from melanocytes, leading to depigmentation . This suggests that 1-(Benzyloxy)-2-fluorobenzene might interact with its targets in a similar manner, causing changes in cellular function.

Biochemical Pathways

Similar compounds have been found to influence themelanin synthesis pathway . This pathway is crucial for skin pigmentation and protection against UV radiation.

Pharmacokinetics

For instance, BION-1301, a compound with a similar structure, was found to have a favorable safety and pharmacokinetic profile in a Phase 1 trial .

Result of Action

Similar compounds have been found to cause changes in cellular function, such as increased melanin excretion , which can lead to observable effects like skin depigmentation.

Action Environment

The action, efficacy, and stability of 1-(Benzyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves similar organoboron reagents, is known to be influenced by the reaction conditions . Factors such as temperature, pH, and the presence of other chemicals can affect the reaction outcomes.

Properties

IUPAC Name

1-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQIFUSMWMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293479
Record name 1-Benzyloxy-2-fluoro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-21-8
Record name 368-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyloxy-2-fluoro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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